molecular formula C11H14NO3P B1608757 Diethyl (4-cyanophenyl)phosphonate CAS No. 28255-72-3

Diethyl (4-cyanophenyl)phosphonate

Cat. No. B1608757
CAS RN: 28255-72-3
M. Wt: 239.21 g/mol
InChI Key: OKBKKZGFMZJHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-cyanophenyl)phosphonate (DCPP) is a chemical compound that has gained significant attention in scientific research in recent years. It is a phosphonate ester that is used as a precursor in the synthesis of various organic compounds. DCPP is known for its potential as a versatile building block in the synthesis of biologically active molecules.

Scientific Research Applications

Diethyl (4-cyanophenyl)phosphonate has been used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds, including biologically active molecules. Diethyl (4-cyanophenyl)phosphonate has also been used in the synthesis of phosphonate-based inhibitors of enzymes involved in cancer progression. Additionally, Diethyl (4-cyanophenyl)phosphonate has been used in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells.

Mechanism of Action

The mechanism of action of Diethyl (4-cyanophenyl)phosphonate is not well understood. However, it is believed that Diethyl (4-cyanophenyl)phosphonate may act as a phosphonate ester that can inhibit enzymes involved in cancer progression. Diethyl (4-cyanophenyl)phosphonate may also function as a fluorescent probe that can detect enzymes in live cells.
Biochemical and Physiological Effects:
Diethyl (4-cyanophenyl)phosphonate has not been extensively studied for its biochemical and physiological effects. However, it is believed that Diethyl (4-cyanophenyl)phosphonate may have a low toxicity profile and may not have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

Diethyl (4-cyanophenyl)phosphonate has several advantages for lab experiments. It is a cost-effective method for synthesizing various organic compounds, including biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate has a high yield, making it an efficient method for synthesizing large quantities of compounds. However, Diethyl (4-cyanophenyl)phosphonate has some limitations. It can be challenging to handle due to its high reactivity and toxicity. Additionally, Diethyl (4-cyanophenyl)phosphonate may not be suitable for all types of experiments due to its potential adverse effects on human health.

Future Directions

Diethyl (4-cyanophenyl)phosphonate has several potential future directions in scientific research. It can be used as a building block for the synthesis of various biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate can be used in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells. Future research can focus on the development of new methods for synthesizing Diethyl (4-cyanophenyl)phosphonate and its derivatives. Additionally, future research can focus on the development of new applications for Diethyl (4-cyanophenyl)phosphonate in scientific research.
Conclusion:
In conclusion, Diethyl (4-cyanophenyl)phosphonate is a versatile building block that has gained significant attention in scientific research in recent years. It is a cost-effective method for synthesizing various organic compounds, including biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate has potential applications in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells. Future research can focus on the development of new methods for synthesizing Diethyl (4-cyanophenyl)phosphonate and its derivatives and the development of new applications for Diethyl (4-cyanophenyl)phosphonate in scientific research.

properties

IUPAC Name

4-diethoxyphosphorylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBKKZGFMZJHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394207
Record name Diethyl (4-cyanophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28255-72-3
Record name Diethyl (4-cyanophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (4-cyanophenyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (4-cyanophenyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl (4-cyanophenyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl (4-cyanophenyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl (4-cyanophenyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl (4-cyanophenyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.